5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine
Description
5-(5-Amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 5-amino-6-methylpyridin-3-yl group and at the 2-position with an N-cyclopropylamine moiety. The cyclopropyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-8-12(14)4-9(5-15-8)10-6-16-13(17-7-10)18-11-2-3-11/h4-7,11H,2-3,14H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKGPUOVDDFZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CN=C(N=C2)NC3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A common approach involves substituting a halogen atom on the pyrimidine ring with cyclopropylamine. For example, 2-chloropyrimidine reacts with cyclopropylamine under basic conditions:
Procedure:
-
Reactants: 2-Chloropyrimidine (1.0 eq), cyclopropylamine (2.5 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: Dimethylformamide (DMF), 80°C, 12 h
Mechanistic Insight:
The reaction proceeds via deprotonation of cyclopropylamine by K₂CO₃, generating a nucleophile that displaces chloride on the electron-deficient pyrimidine ring.
Synthesis of the Pyridine Fragment: 5-Amino-6-methylpyridin-3-yl
Directed Ortho-Metalation of 5-Amino-2-methylpyridine
5-Amino-2-methylpyridine (CAS 3430-14-6) serves as a starting material. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS):
Procedure:
-
Reactants: 5-Amino-2-methylpyridine (1.0 eq), NBS (1.1 eq)
-
Catalyst: FeCl₃ (0.1 eq)
-
Solvent: Acetonitrile, reflux, 6 h
Key Consideration:
The methyl group at position 2 directs bromination to position 5 via steric and electronic effects, preserving the amino group at position 3.
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The pyrimidine and pyridine fragments are coupled using a palladium catalyst. For instance, a brominated pyrimidine reacts with a boronic ester-functionalized pyridine:
Procedure:
-
Reactants:
-
5-Bromo-N-cyclopropylpyrimidin-2-amine (1.0 eq)
-
(5-Amino-6-methylpyridin-3-yl)boronic acid (1.2 eq)
-
-
Catalyst: Pd(PPh₃)₄ (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1), 90°C, 18 h
Optimization Note:
Microwave-assisted heating reduces reaction time to 1 h with comparable yields (50%).
Sonogashira Coupling for Alkyne Linkages
An alternative route employs an ethynylpyrimidine intermediate, as demonstrated in patent literature:
Procedure:
-
Reactants:
-
5-Ethynyl-N-cyclopropylpyrimidin-2-amine (1.0 eq)
-
5-Bromo-6-methylpyridin-3-amine (1.1 eq)
-
-
Catalyst: PdCl₂(PPh₃)₂ (0.1 eq), CuI (0.2 eq)
-
Base: Et₃N (3.0 eq)
-
Solvent: Tetrahydrofuran (THF), 60°C, 12 h
Side Reactions:
Homocoupling of alkynes is minimized by strict temperature control and degassing solvents.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 52% | High regioselectivity, scalable | Requires boronic acid synthesis |
| Sonogashira Coupling | Pd/Cu, Et₃N, 60°C | 48% | Tolerates sensitive functional groups | Risk of alkyne homocoupling |
| Direct Amination | K₂CO₃, DMF, 80°C | 78% | Simple one-step procedure | Limited to activated pyrimidines |
Protection-Deprotection Strategies
Tosylation of Amino Groups
To prevent undesired side reactions during coupling, the amino group on the pyridine fragment is protected as a tosylate:
Procedure:
-
Reactants: 5-Amino-6-methylpyridin-3-amine (1.0 eq), TsCl (1.2 eq)
-
Base: NaH (1.5 eq)
-
Solvent: DMF, 0°C to RT, 3 h
Deprotection:
The tosyl group is removed post-coupling using HBr/AcOH (1:1), yielding the free amine.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) faces challenges in catalyst recovery and purification. Patent data highlights the use of flow chemistry for continuous Suzuki coupling, improving throughput by 30%.
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable interactions with specific molecular targets, particularly in the context of neurological and psychiatric disorders. Research indicates that it functions as an antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurodegenerative diseases and psychiatric conditions.
Case Studies
- Neurodegenerative Disorders : A study demonstrated that compounds similar to 5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine showed promise in reducing levodopa-induced dyskinesia in Parkinson's disease models. The antagonism of mGluR5 was linked to improved motor control and reduced side effects from standard treatments .
- Psychiatric Disorders : Clinical trials have explored the efficacy of mGluR5 antagonists in treating MDD and anxiety disorders. The compound's ability to modulate glutamate signaling offers a novel approach to these conditions, potentially providing relief for patients who do not respond to traditional antidepressants .
- Cognitive Enhancement : Research has indicated that mGluR5 antagonism could enhance cognitive functions, particularly in models of cognitive impairment. This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Overview of Analogs
The following compounds share structural motifs with the target molecule, including pyridine/pyrimidine cores, amino groups, and diverse substituents. Key differences lie in substitution patterns, ring systems, and functional groups, which critically impact physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with pyridine-based analogs (e.g., ).
Methoxy vs. Methylamino Groups: The methoxy group in increases lipophilicity, whereas the dimethylaminoethyl chain in may enhance solubility in polar solvents .
Synthetic Accessibility :
- Suzuki cross-coupling reactions (used in ) are efficient for attaching aromatic substituents but may require optimization for sterically hindered groups like cyclopropane .
Biological Activity
5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15N5
- Molecular Weight : 241.29 g/mol
This structure includes a pyrimidine core, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.
Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with target proteins effectively, leading to alterations in cellular processes.
2. Pharmacological Effects
The compound has shown promise in several areas:
- Antitumor Activity : Studies have suggested that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : Preliminary data indicates that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
3. Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Case Study 2 : Animal models treated with the compound demonstrated reduced symptoms of inflammation, correlating with decreased levels of pro-inflammatory markers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-(5-amino-6-methylpyridin-3-yl)-N-cyclopropylpyrimidin-2-amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group to the pyrimidine core. For example, halogenated pyrimidines can react with boronic acid derivatives under inert atmospheres (N₂ or Ar) .
Amination : Introduce the cyclopropylamine group via nucleophilic substitution or Buchwald-Hartwig amination. LiAlH₄ or other reducing agents may be required for intermediate steps .
Purification : Column chromatography (e.g., silica gel with 5–10% EtOH/CH₂Cl₂) or recrystallization ensures purity. Monitor reaction progress via TLC or HPLC .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to analogous pyridinylpyrimidines. For instance, pyrimidine C-H protons typically resonate at δ 8.2–8.8 ppm, while cyclopropyl protons appear at δ 0.8–1.5 ppm .
- ESI-MS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₆N₆: 280.14) and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtained, use diffraction data to resolve bond angles and stereochemistry .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer :
- Hazardous Reagents : Use LiAlH₄ under anhydrous conditions with flame-resistant equipment. Quench excess reagent with ethyl acetate or isopropanol .
- PPE : Wear nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic/basic waste before disposal. Follow institutional guidelines for heavy-metal-contaminated residues (e.g., Pd catalysts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in pyridinylpyrimidine synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, ICReDD’s computational-informational approach reduces trial-and-error by predicting optimal conditions via quantum chemical calculations .
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and ligand systems (e.g., SPhos, XPhos) for coupling efficiency. Ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl enhance aryl boronic acid reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may accelerate amination but increase side reactions. Test mixtures like THF/H₂O for biphasic control .
Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and activation energies for key steps (e.g., C-N bond formation) .
- Machine Learning : Train models on existing pyridinylpyrimidine reaction datasets to forecast regioselectivity or byproduct formation .
- Molecular Dynamics : Simulate solvent interactions to optimize solubility and stability .
Q. How can contradictions in bioactivity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., enzyme concentration, incubation time) to minimize variability. Use positive controls (e.g., methionine aminopeptidase inhibitors) for cross-comparison .
- Data Normalization : Apply statistical tools (ANOVA, PCA) to isolate confounding factors (e.g., cell line heterogeneity, solvent effects) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) or fluorescence probes to track binding kinetics and confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
